[(Phenylsulfanyl)methyl]boronic acid
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Overview
Description
((Phenylthio)methyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenylthio-methyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((Phenylthio)methyl)boronic acid typically involves the reaction of phenylthio-methyl halides with boronic acid derivatives. One common method is the electrophilic trapping of an organometallic reagent with a boric ester . The reaction conditions often require the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent oxidation .
Industrial Production Methods
The use of continuous flow reactors and automated synthesis platforms may enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
((Phenylthio)methyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The boronic acid group can be reduced to form boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Boranes.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
((Phenylthio)methyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of ((Phenylthio)methyl)boronic acid in chemical reactions involves the formation of a boron-carbon bond through transmetalation. In the Suzuki-Miyaura coupling, the boronic acid group transfers its organic group to a palladium catalyst, forming a new carbon-carbon bond . This process is facilitated by the presence of a base, which activates the boronic acid group for transmetalation .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-(Methylthio)phenylboronic acid
- Methylboronic acid
Uniqueness
((Phenylthio)methyl)boronic acid is unique due to the presence of both a phenylthio group and a boronic acid group, which allows it to participate in a wide range of chemical reactions. Its sulfur-containing moiety provides additional reactivity compared to simple boronic acids, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
phenylsulfanylmethylboronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO2S/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5,9-10H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSBLQCNOLCFLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CSC1=CC=CC=C1)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00511207 |
Source
|
Record name | [(Phenylsulfanyl)methyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00511207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67975-88-6 |
Source
|
Record name | [(Phenylsulfanyl)methyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00511207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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